Studies have shown that allicin, derived from alliin, exhibits antibacterial and antifungal properties. Research suggests that allicin may be effective against various bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella enterica []. Additionally, allicin has demonstrated antifungal activity against several plant pathogenic fungi, such as Botrytis cinerea and Alternaria brassicicola [].
Several studies have explored the potential health benefits of allicin derived from alliin. These studies suggest that allicin may play a role in:
Alliin (S-allyl-L-cysteine sulfoxide) is a naturally occurring sulfoxide found in garlic (Allium sativum) []. It is a derivative of the amino acid cysteine and serves as a precursor to the pungent compound allicin, responsible for the characteristic odor and flavor of garlic []. Alliin has gained significant interest in scientific research due to its potential health benefits associated with garlic consumption [].
Alliin possesses a unique molecular structure with both carbon- and sulfur-centered stereochemistry, making it the first natural product identified with this feature []. The molecule consists of a central cysteine backbone with a sulfoxide group attached to the sulfur atom and an allyl group (CH2=CH-CH2-) linked to the alpha carbon []. This structure plays a crucial role in its conversion to allicin and its potential biological activities [].
The most significant chemical reaction involving alliin is its conversion to allicin. When garlic cloves are crushed or chopped, cell damage disrupts the compartmentalization of the enzyme alliinase and alliin []. Alliinase, localized in the vacuoles, comes in contact with alliin in the cytoplasm, triggering the following reaction []:
(1) Alliin + Alliinase → Allicin + Ammonia + Pyruvate []
Allicin is unstable and readily decomposes into various sulfur-containing compounds, including diallyl disulfide, which also contributes to the characteristic odor of garlic [].
The health benefits associated with garlic consumption are primarily attributed to the breakdown products of alliin, particularly allicin. Allicin exhibits various biological effects, including:
Irritant